molecular formula C21H23N3O5S B6561271 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1021209-61-9

1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B6561271
CAS No.: 1021209-61-9
M. Wt: 429.5 g/mol
InChI Key: YQGBVDDEMQGXKT-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the benzenesulfonyl group through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the substituted piperidine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine
  • 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine

Uniqueness

1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-18-9-8-16(14-19(18)28-2)20-22-21(29-23-20)15-10-12-24(13-11-15)30(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGBVDDEMQGXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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